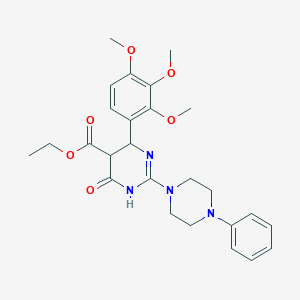![molecular formula C21H19N5O2 B264971 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one](/img/structure/B264971.png)
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one, also known as DMQX, is a synthetic compound that belongs to the class of quinazolinone derivatives. DMQX is known to be a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system.
Wirkmechanismus
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one acts as a competitive antagonist of the ionotropic glutamate receptor, which is a type of receptor found in the central nervous system. The ionotropic glutamate receptor is involved in the transmission of excitatory signals in the brain. This compound blocks the ionotropic glutamate receptor, which reduces the transmission of excitatory signals and leads to a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the release of glutamate, which is an important neurotransmitter involved in the transmission of excitatory signals in the brain. This compound has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a molecule that is involved in the regulation of blood flow and neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one in lab experiments is its potency as an antagonist of the ionotropic glutamate receptor. This compound has been shown to have a high affinity for the receptor, which allows for precise control of neuronal activity. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have a toxic effect on certain cell types, which may limit its use in certain experimental models.
Zukünftige Richtungen
There are several future directions for the study of 2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one. One potential direction is the development of new derivatives of this compound that have improved potency and selectivity for the ionotropic glutamate receptor. Another potential direction is the study of the long-term effects of this compound on neuronal function and behavior. Finally, the potential therapeutic applications of this compound in various neurological disorders should be further explored in preclinical and clinical studies.
Synthesemethoden
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one can be synthesized using a multi-step reaction process. The first step involves the synthesis of 4,6-dimethylquinazoline-2-amine, which is then reacted with 3-methoxybenzaldehyde to form 2-(3-methoxyphenyl)-4,6-dimethylquinazoline. The final step involves the reaction of 2-(3-methoxyphenyl)-4,6-dimethylquinazoline with ethyl cyanoacetate and sodium ethoxide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have a potent anticonvulsant effect in animal models of epilepsy. In addition, this compound has been shown to improve motor function in animal models of Parkinson's disease and to have a neuroprotective effect in animal models of Alzheimer's disease.
Eigenschaften
Molekularformel |
C21H19N5O2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2-[(4,6-dimethylquinazolin-2-yl)amino]-6-(3-methoxyphenyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C21H19N5O2/c1-12-7-8-17-16(9-12)13(2)22-20(23-17)26-21-24-18(11-19(27)25-21)14-5-4-6-15(10-14)28-3/h4-11H,1-3H3,(H2,22,23,24,25,26,27) |
InChI-Schlüssel |
JYXQUDZVPBFYTP-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC |
Kanonische SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=O)C=C(N3)C4=CC(=CC=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-phenylpiperazin-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B264889.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264893.png)
![Ethyl 1-[1-(naphthalen-2-ylsulfonyl)prolyl]piperidine-4-carboxylate](/img/structure/B264903.png)
![2-[3-(4-fluorophenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B264906.png)
![N-{1-benzyl-2-oxo-2-[(2-pyridinylmethyl)amino]ethyl}-5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264910.png)
![1-[2-[(4Z)-4-[4-(3,4-dimethoxyphenyl)-5-methyl-1,2-dihydropyrazol-3-ylidene]-3-oxocyclohexa-1,5-dien-1-yl]oxyethyl]piperidine-4-carboxamide](/img/structure/B264913.png)
![7-(acetyloxy)-4-methyl-2-oxo-3-[2-oxo-2-(1,2,3,4-tetrahydro-1-naphthalenylamino)ethyl]-2H-chromen-8-yl acetate](/img/structure/B264914.png)
![4-(1,3-benzodioxol-5-yl)-1-(2-chlorophenyl)-3-methyl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B264927.png)
![Ethyl 6-(2-furyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264931.png)
![4-[({[4-(2,3-dihydro-1H-inden-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B264939.png)
![Ethyl 6-(4-methylphenyl)-4-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B264951.png)
![6-(2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrimidin-4-one](/img/structure/B264953.png)
![9-bromo-6-[2-(1,3-dioxolan-2-yl)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B264963.png)
